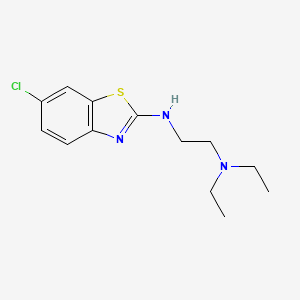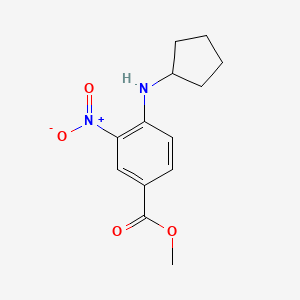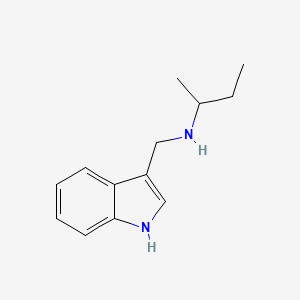
N'-(6-クロロ-1,3-ベンゾチアゾール-2-イル)-N,N-ジエチルエタン-1,2-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H18ClN3S and its molecular weight is 283.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症および鎮痛用途
ベンゾチアゾールから誘導された化合物、たとえば問題の化合物は、炎症や痛みの治療における潜在的な効用について評価されています。 これらの化合物は、炎症や痛みのメディエーターであるプロスタグランジンの生合成を、シクロオキシゲナーゼ経路を介して阻害することができます 。これは、従来のNSAIDsと比較して、胃腸系の副作用が潜在的に少ない、新しい非ステロイド性抗炎症薬(NSAIDs)の開発にとって貴重なものです。
抗菌活性
ベンゾチアゾール誘導体は、強力な抗菌剤として有望視されています。トリクロカルバンの類似体で、ベンゾチアゾール核を含むものが合成され、さまざまな細菌株に対して試験されています。 これらの化合物のいくつかは、トリクロカルバン自体よりも高い抗菌活性を示し、新しい抗菌薬の開発にとって重要です .
アゾ染料の開発
ベンゾチアゾールベースのアゾ染料は、さまざまな産業用途における潜在的な用途のために合成されています。これらの染料は、ベンゾチアゾール誘導体を抗ピリンなどの他の化合物とカップリングすることによって生成され、特定の色特性を持つ分子が生成されます。 このような染料は、繊維製造や安定した鮮やかな色を必要とする他の産業で役立ちます .
作用機序
Target of Action
Similar compounds have been known to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .
Mode of Action
Based on the behavior of similar compounds, it may inhibit the activity of enzymes like cox-1 and cox-2, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . The interaction with these enzymes suggests that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine may have anti-inflammatory properties by inhibiting the biosynthesis of pro-inflammatory mediators . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . Furthermore, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with key biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes such as cyclooxygenase and lipoxygenase, thereby inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of gene expression in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators . At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolic flux of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can influence the levels of its metabolites, which may have distinct biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in the bloodstream . The localization and accumulation of this compound in specific tissues are critical factors in its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVQIDQLMNKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1387405.png)
![1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387407.png)
![1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1387409.png)
![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)

![3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1387413.png)

![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)
![1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid](/img/structure/B1387420.png)

![1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387422.png)

![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)
